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Autofluorescence, the natural emission of light by biological materials, can be a significant
hurdle in fluorescence-based applications, leading to a low signal-to-noise ratio and potential
false positives.[1] While the far-red spectral region of Cy7 is advantageous due to generally
lower autofluorescence compared to shorter wavelengths, endogenous molecules and
experimental procedures can still create significant background signals.[1][2] This guide
provides a comprehensive comparison of using unstained controls to measure and manage
Cy7 autofluorescence against other common techniques.

The Foundational Role of Unstained Controls

An unstained control is a sample that undergoes the same preparation and processing as the
experimental samples but is not treated with any fluorescent labels.[3] Its primary role is to
establish the baseline level of intrinsic fluorescence from the cells or tissue at the specified
instrument settings.[4][5][6] This is the most direct method for measuring autofluorescence and
is a critical first step for any fluorescence-based experiment.[7] For flow cytometry, unstained
controls are essential for appropriately setting detector voltages and defining the negative
population.[4][8]

Alternatives for Autofluorescence Correction

While unstained controls are fundamental for measuring autofluorescence, several other
methods can be employed to reduce or correct for it.
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Chemical Quenching: This involves treating the sample with substances that reduce
endogenous fluorescence. Common agents include Sudan Black B, which is effective
against lipofuscin-related autofluorescence, and sodium borohydride, which reduces
autofluorescence induced by aldehyde fixatives.[1][7]

Spectral Unmixing: A computational technique, primarily used in spectral flow cytometry and
advanced microscopy, that distinguishes the spectral signature of Cy7 from the broad
emission spectrum of autofluorescence.[9][10] This requires obtaining a pure
autofluorescence spectrum from an unstained control.[5][10]

Fluorescence Minus One (FMO) Controls: Used in multicolor fluorescence experiments,
FMO controls help identify the spread of fluorescence from other fluorophores into the Cy7
channel.[5] This is crucial for setting accurate gates to distinguish true Cy7 signal from
spectral overlap.[3]

Signal Amplification: By increasing the intensity of the specific Cy7 signal, the relative
contribution of autofluorescence is diminished, thereby improving the signal-to-noise ratio.[1]

Comparison of Autofluorescence Management
Strategies

The following table provides a qualitative comparison of different methods for managing
autofluorescence in the Cy7 channel.
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Method

Principle

Advantages

Limitations

Unstained Control

Measures the intrinsic
fluorescence of the
biological sample

without any labels.[4]

Direct measurement
of baseline
autofluorescence;
simple to prepare;
essential for setting
instrument

parameters.[8]

Does not reduce
autofluorescence;
may not account for
non-specific binding of

labeled reagents.

Chemical Quenching

Chemical treatment to
eliminate or reduce
the fluorescence of
endogenous

molecules.[1]

Can significantly
reduce background
from specific sources
like lipofuscin or

fixation.[1]

May affect specific
staining or tissue
integrity; requires
protocol optimization;
may not eliminate all
sources of

autofluorescence.

Spectral Unmixing

Computationally
separates the spectral
signature of the
fluorophore from the
autofluorescence
signature.[9][10]

Highly effective at
removing
autofluorescence
signal post-
acquisition; improves

resolution.[10]

Requires a spectral
cytometer or imaging
system; relies on an
accurate reference
spectrum from an

unstained control.[5]

FMO Control

Measures the spread
of other fluorophores
into the channel of
interest in a multicolor

panel.[5]

Essential for accurate
gating in multicolor
experiments; accounts

for spectral overlap.[3]

Does not measure or
reduce intrinsic
autofluorescence from

the sample itself.

Signal Amplification

Increases the specific
signal to improve the

signal-to-noise ratio.

[1]

Can make
autofluorescence less
impactful without
altering the sample's

intrinsic properties.

May not be possible
for all targets; can
increase background

if not optimized.

Experimental Protocols
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Protocol 1: Baseline Cy7 Autofluorescence
Measurement with Unstained Control

Objective: To determine the baseline autofluorescence of a cell or tissue sample in the Cy7
channel.

Methodology:
o Prepare cell suspensions or tissue sections as you would for your staining experiment.

» For a portion of the sample (the unstained control), perform all processing steps (e.g.,
fixation, permeabilization) identical to the stained samples.

 Instead of adding a Cy7-conjugated antibody or dye, add an equivalent volume of staining
buffer.

 Incubate the unstained control alongside the stained samples under the same conditions.
e Wash the control sample using the same procedure as the stained samples.

e Analyze the unstained control on the flow cytometer or microscope using the identical
instrument settings (laser power, detector voltage, filters) intended for the Cy7-stained
samples.

e The resulting signal in the Cy7 channel represents the autofluorescence of the sample.

Protocol 2: Reduction of Aldehyde-Induced
Autofluorescence

Objective: To reduce autofluorescence caused by fixation with agents like formalin or
glutaraldehyde.[1]

Methodology:
» Deparaffinize and rehydrate tissue sections if applicable.

e Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS.[1]

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/pdf/Technical_Support_Center_Overcoming_Autofluorescence_in_the_Cy7_Channel.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Overcoming_Autofluorescence_in_the_Cy7_Channel.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

 Incubate the sections in the sodium borohydride solution. For paraffin-embedded sections,
three incubations of 10 minutes each are recommended.[1]

e Wash the sections thoroughly with PBS or Tris-buffered saline (TBS) to remove excess

sodium borohydride.
e Proceed with your standard immunofluorescence staining protocol.

e Always include an unstained, untreated control and an unstained, treated control to evaluate
the effectiveness of the quenching.

Visualizing Experimental Workflows

The following diagrams illustrate key workflows and decision-making processes when dealing

with Cy7 autofluorescence.
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Workflow for Measuring Cy7 Autofluorescence.
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Decision Tree for Autofluorescence Correction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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